
N-(3-Cyanophenyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanophenyl)azetidine-1-carboxamide is a chemical compound with the molecular formula C₁₁H₁₁N₃O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing azetidines, including N-(3-Cyanophenyl)azetidine-1-carboxamide, is the aza Paternò–Büchi reaction. This photochemical [2 + 2] cycloaddition reaction involves an imine and an alkene component reacting under photochemical conditions to form an azetidine . This method is highly regio- and stereoselective, making it a preferred route for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
化学反应分析
Types of Reactions
N-(3-Cyanophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-(3-Cyanophenyl)azetidine-1-carboxylic acid, while reduction reactions may yield N-(3-Cyanophenyl)azetidine-1-methanol.
科学研究应用
N-(3-Cyanophenyl)azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis due to its unique four-membered ring structure.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-(3-Cyanophenyl)azetidine-1-carboxamide involves its interaction with molecular targets such as STAT3. It inhibits the phosphorylation and DNA-binding activity of STAT3, which is involved in cell growth, differentiation, inflammation, and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
Similar compounds include other azetidine derivatives such as:
- N-(3-Cyanophenyl)azetidine-2-carboxamide
- N-(4-Cyanophenyl)azetidine-1-carboxamide
- N-(3-Cyanophenyl)azetidine-1-carboxylic acid
Uniqueness
N-(3-Cyanophenyl)azetidine-1-carboxamide is unique due to its specific substitution pattern on the azetidine ring, which can influence its chemical reactivity and biological activity. Its ability to inhibit STAT3 with high affinity and specificity makes it a promising candidate for further research and development in medicinal chemistry .
属性
CAS 编号 |
918813-23-7 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-8-9-3-1-4-10(7-9)13-11(15)14-5-2-6-14/h1,3-4,7H,2,5-6H2,(H,13,15) |
InChI 键 |
NWVBDPFLKBMVGN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C(=O)NC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



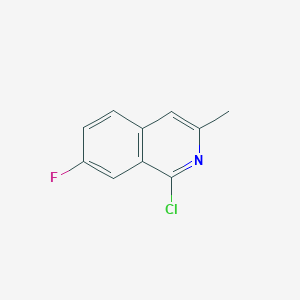
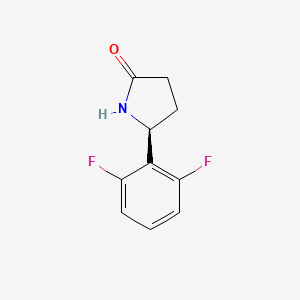
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)


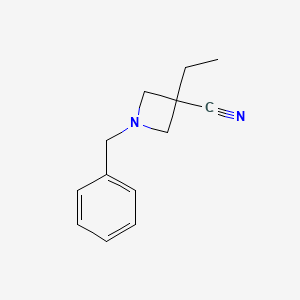

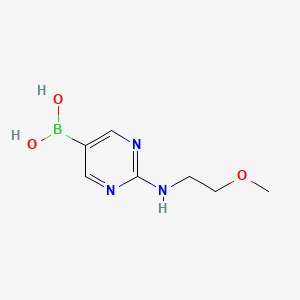
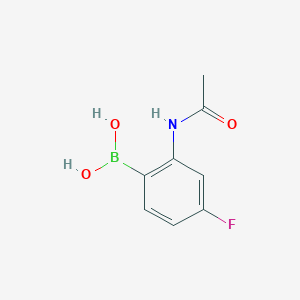
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)



